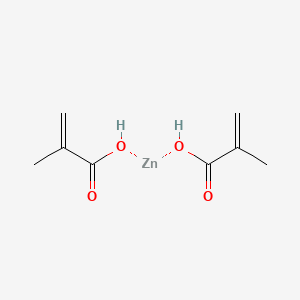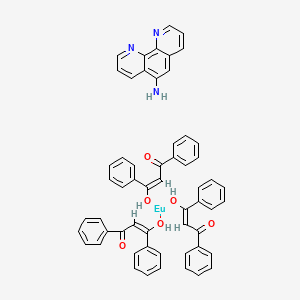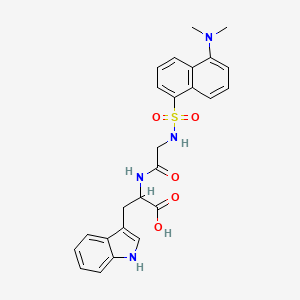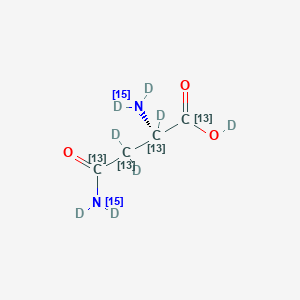
L-Asparagine-13C4,15N2,d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine-13C4,15N2,d8 is a labeled form of L-Asparagine, a non-essential amino acid. This compound is labeled with stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d8), making it useful for various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Asparagine-13C4,15N2,d8 is synthesized by incorporating stable isotopes into the L-Asparagine molecule. The synthesis involves the use of isotopically labeled precursors such as 13C-labeled carbon sources, 15N-labeled nitrogen sources, and deuterium-labeled hydrogen sources. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the isotopes into the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process includes purification steps to achieve high isotopic purity and chemical purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications .
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine-13C4,15N2,d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of aspartic acid derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
L-Asparagine-13C4,15N2,d8 is widely used in scientific research, including:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of asparagine in various biochemical pathways.
Biology: It is used to study the metabolic control of cell functions in nerve and brain tissue.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of asparagine in the body.
Industry: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
L-Asparagine-13C4,15N2,d8 exerts its effects by participating in the metabolic control of cell functions. It is involved in the synthesis of proteins and other biomolecules. The molecular targets include enzymes such as asparagine synthetase, which catalyzes the conversion of aspartic acid and ammonia to asparagine. The pathways involved include the amidation reaction, where ammonia is attached to aspartic acid to form asparagine .
Comparación Con Compuestos Similares
L-Asparagine-13C4,15N2,d8 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
L-Asparagine-13C4,15N2: Labeled with 13C and 15N but not deuterium.
L-Asparagine-15N2,d8: Labeled with 15N and deuterium but not 13C.
L-Asparagine-13C4: Labeled with 13C only.
These similar compounds differ in their isotopic composition, which affects their use in specific research applications.
Propiedades
Fórmula molecular |
C4H8N2O3 |
|---|---|
Peso molecular |
146.125 g/mol |
Nombre IUPAC |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1/hD5 |
Clave InChI |
DCXYFEDJOCDNAF-PYHFAUOHSA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C](=O)[15N]([2H])[2H])[15N]([2H])[2H] |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)
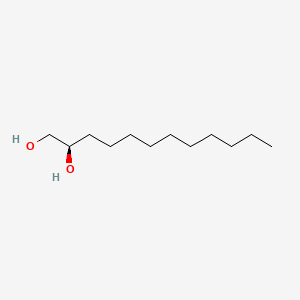
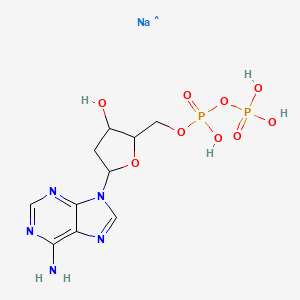
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)


